molecular formula C13H15BrO3 B13848334 7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one

7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B13848334
M. Wt: 299.16 g/mol
InChI Key: SREZBDHRWDVVJU-UHFFFAOYSA-N
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Description

7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromenones It is characterized by the presence of a bromobutoxy group attached to the chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one typically involves the alkylation of 7-hydroxy-2,3-dihydro-4H-chromen-4-one with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of phase transfer catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromobutoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The chromenone core can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Hydrolysis: The bromobutoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of chromenone derivatives with higher oxidation states.

    Reduction: Formation of dihydro derivatives with reduced chromenone core.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Drug Development: Used as a scaffold for the design of new therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of 7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromobutoxy and chromenone moieties. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

  • 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
  • 7-(4-bromobutoxy)-1,2,3,4-tetrahydro-2-oxoquinoline

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

7-(4-bromobutoxy)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C13H15BrO3/c14-6-1-2-7-16-10-3-4-11-12(15)5-8-17-13(11)9-10/h3-4,9H,1-2,5-8H2

InChI Key

SREZBDHRWDVVJU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)OCCCCBr

Origin of Product

United States

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